molecular formula C21H15F3N4O2S B2578106 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941897-29-6

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2578106
CAS No.: 941897-29-6
M. Wt: 444.43
InChI Key: WYSZUIWUFNNTJX-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in multiple scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole core, followed by the formation of the pyridazine ring. Phenyl groups are then introduced via electrophilic aromatic substitution. Finally, the acetamide group is added using standard amide-forming reactions, often involving reagents like acyl chlorides or anhydrides under mild conditions.

Industrial Production Methods

On an industrial scale, production often optimizes reaction conditions to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput techniques, and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo a variety of chemical reactions:

  • Oxidation: : Can be oxidized at the methyl or phenyl positions using strong oxidizing agents like potassium permanganate.

  • Reduction: : Selective reduction can convert the oxo group to a hydroxyl group.

  • Substitution: : The trifluoromethyl phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Halides, amines.

Major Products

The products vary based on the specific reaction conditions but often include modified thiazole derivatives, substituted acetamides, and other functionalized pyridazines.

Scientific Research Applications

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has broad applications in several scientific fields:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its potential therapeutic effects, particularly in oncology and neurology.

  • Industry: : Utilized in the synthesis of advanced materials and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets:

  • Molecular targets: : Enzymes, receptors, or nucleic acids.

  • Pathways involved: : Can disrupt critical biological pathways, leading to inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylthiazol-4-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

  • 4-oxo-7-phenylthiazolo[4,5-d]pyridazine derivatives

  • Trifluoromethyl-substituted thiazoles and pyridazines

Uniqueness

What sets 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide apart is its highly specific molecular structure, which imparts unique reactivity and biological activity. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications.

So, what do you think about this compound's potential? Fascinating, right?

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-7-3-2-4-8-13)27-28(20(18)30)11-16(29)26-15-10-6-5-9-14(15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZUIWUFNNTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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